molecular formula C18H25FN2O4 B2902217 Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate CAS No. 191033-99-5

Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate

Cat. No. B2902217
CAS RN: 191033-99-5
M. Wt: 352.406
InChI Key: LMRYEPQDKQZDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate is a chemical compound with the CAS Number: 191033-99-5. It has a molecular weight of 352.41 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was achieved via a modified Bruylants reaction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H25FN2O4/c1-18(2,3)25-17(23)21-11-9-20(10-12-21)15(16(22)24-4)13-5-7-14(19)8-6-13/h5-8,15H,9-12H2,1-4H3 . This indicates the presence of fluorophenyl, methoxy, and oxoethyl groups attached to a piperazine ring.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 352.41 . It is a powder that is stored at room temperature .

Advantages and Limitations for Lab Experiments

TFMPP has several advantages as a research tool. It is relatively easy to synthesize and is readily available. TFMPP is also selective for the 5-HT1B and 5-HT2C receptors, which makes it a useful tool for studying the serotonergic system. However, TFMPP has some limitations. It has been shown to have anxiogenic effects, which means it can induce anxiety in some individuals. This can make it difficult to use in studies that require subjects to remain calm and relaxed. In addition, TFMPP has been shown to have some side effects, including nausea and vomiting.

Future Directions

There are several future directions for the study of TFMPP. One area of research is the role of TFMPP in the regulation of mood and behavior. TFMPP has been shown to affect the release of neurotransmitters involved in the regulation of mood and behavior, and further research is needed to understand the mechanisms underlying these effects. Another area of research is the potential therapeutic uses of TFMPP. TFMPP has been shown to have anxiogenic effects, and further research is needed to determine if it could be used to treat anxiety disorders. Finally, there is a need for further research to determine the long-term effects of TFMPP use. While TFMPP has been used extensively in scientific research, little is known about the long-term effects of TFMPP use on the central nervous system.

Synthesis Methods

The synthesis of TFMPP involves the reaction of piperazine with tert-butyl 4-(bromomethyl)benzoate in the presence of potassium carbonate. The resulting product is then reacted with 4-fluoroacetophenone in the presence of sodium hydride to yield TFMPP. The synthesis of TFMPP is relatively simple and can be accomplished using standard laboratory equipment.

Scientific Research Applications

TFMPP has been used extensively in scientific research as a tool to study the central nervous system. It is known to affect the serotonergic system, which is involved in the regulation of mood, appetite, and sleep. TFMPP has been used to study the role of serotonin in the regulation of various physiological processes, including thermoregulation, blood pressure, and heart rate.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O4/c1-18(2,3)25-17(23)21-11-9-20(10-12-21)15(16(22)24-4)13-5-7-14(19)8-6-13/h5-8,15H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRYEPQDKQZDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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